3-Chloro-4-ethoxybenzene-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

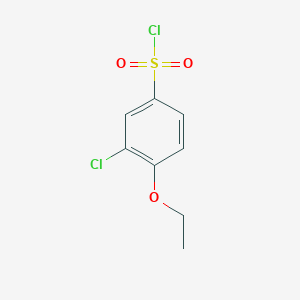

3-Chloro-4-ethoxybenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H8Cl2O3S. It belongs to the family of sulfonic acids and is characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a chlorine atom and an ethoxy group. This compound is a white to light yellow crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and acetone .

准备方法

Synthetic Routes and Reaction Conditions

3-Chloro-4-ethoxybenzene-1-sulfonylchloride can be synthesized via a multi-step reaction involving the condensation of ethyl 4-oxocyclohexanecarboxylate and p-chlorobenzenesulfonyl chloride. The reaction proceeds under mild conditions, and the yield of the product is high. The compound can be characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine its structure, purity, and composition.

Industrial Production Methods

In industrial settings, the production of 3-chloro-4-ethoxybenzene-1-sulfonylchloride involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the compound meets the required specifications for its intended applications.

化学反应分析

Types of Reactions

3-Chloro-4-ethoxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids and other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions to achieve the desired oxidation products.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonates, and other substituted derivatives.

Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

科学研究应用

3-Chloro-4-ethoxybenzene-1-sulfonylchloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 3-chloro-4-ethoxybenzene-1-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of various sulfonyl derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, resulting in the formation of sulfonamides, sulfonates, and other derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound highly reactive towards nucleophiles .

相似化合物的比较

Similar Compounds

4-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the ethoxy group.

4-Ethoxybenzenesulfonyl Chloride: Similar in structure but lacks the chlorine atom on the benzene ring.

3-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the ethoxy group and has the chlorine atom in a different position.

Uniqueness

3-Chloro-4-ethoxybenzene-1-sulfonylchloride is unique due to the presence of both the chlorine atom and the ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific synthetic applications and research purposes .

生物活性

3-Chloro-4-ethoxybenzene-1-sulfonyl chloride (CEBSC) is a synthetic compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of CEBSC, supported by relevant data and case studies.

Overview of Biological Activities

CEBSC exhibits a range of biological activities, including:

- Antimicrobial Activity : CEBSC has demonstrated effectiveness against various bacterial strains and fungi, including Candida albicans.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in experimental models.

- Antitumor Effects : Research indicates that CEBSC can inhibit the growth of certain cancer cell lines, particularly breast and lung cancer cells.

The biological activity of CEBSC can be attributed to its structural features, particularly its sulfonamide group. The mechanism involves:

- Inhibition of Enzymatic Activity : Similar to other sulfonamides, CEBSC likely inhibits bacterial enzymes involved in folic acid synthesis. It competes with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby disrupting the synthesis of dihydrofolic acid essential for bacterial growth .

- Cell Cycle Disruption : In cancer cells, CEBSC may interfere with cell cycle progression, leading to apoptosis or programmed cell death.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of CEBSC against various pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Antitumor Activity

In vitro studies on breast cancer cell lines (MCF-7) revealed that CEBSC reduced cell viability by inducing apoptosis. The compound's IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Cell cycle arrest |

Toxicity and Safety

Toxicological assessments indicate that CEBSC possesses low acute toxicity, with no adverse effects observed in animal models at doses up to 5000 mg/kg. However, it is noted that high concentrations can cause irritation to skin and mucous membranes .

Applications in Research and Industry

The unique properties of CEBSC make it a valuable compound in various fields:

- Pharmaceuticals : Its antibacterial and antitumor properties suggest potential applications in drug development.

- Organic Synthesis : CEBSC can serve as a reactive intermediate in synthesizing more complex organic molecules.

- Materials Science : The compound's chemical reactivity opens avenues for developing new materials with specific functionalities.

属性

分子式 |

C8H8Cl2O3S |

|---|---|

分子量 |

255.12 g/mol |

IUPAC 名称 |

3-chloro-4-ethoxybenzenesulfonyl chloride |

InChI |

InChI=1S/C8H8Cl2O3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3 |

InChI 键 |

ZUEFLGZPTUQXET-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。